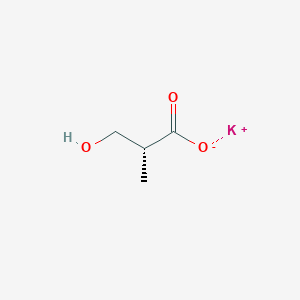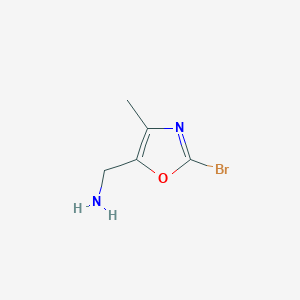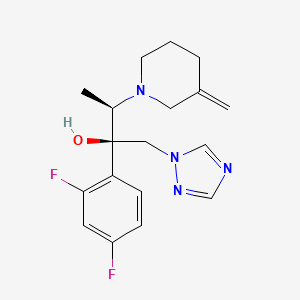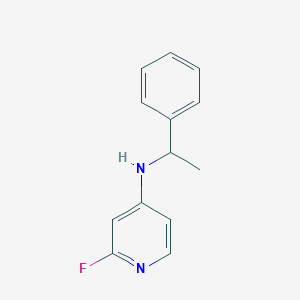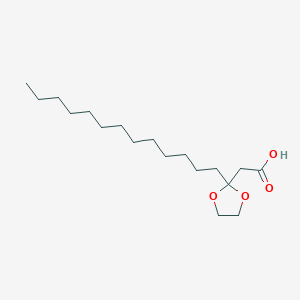
2-Tridecyl-1,3-dioxolane-2-acetic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Tridecyl-1,3-dioxolane-2-acetic Acid is an organic compound with the molecular formula C18H34O4 and a molecular weight of 314.46 g/mol . This compound features a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and a long tridecyl chain. It is used in various chemical and industrial applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
2-Tridecyl-1,3-dioxolane-2-acetic Acid can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . A common method involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods include using orthoesters or molecular sieves for effective water removal .
Industrial Production Methods
Industrial production of this compound typically involves large-scale acetalization processes with optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and continuous removal of by-products are crucial for the scalability of the production process .
化学反応の分析
Types of Reactions
2-Tridecyl-1,3-dioxolane-2-acetic Acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized using agents like KMnO4 and OsO4.
Reduction: Reduction reactions can be performed using H2/Ni, LiAlH4, or NaBH4.
Substitution: Nucleophilic substitution reactions can occur with reagents like RLi, RMgX, and RCuLi.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.
Reducing Agents: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.
Nucleophiles: RLi, RMgX, RCuLi, enolates, NH3, RNH2, NaOCH3.
Electrophiles: RCOCl, RCHO, CH3I.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of lactones or related cleavage products, while reduction can yield alcohols or hydrocarbons .
科学的研究の応用
2-Tridecyl-1,3-dioxolane-2-acetic Acid has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a protective group for carbonyl compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Tridecyl-1,3-dioxolane-2-acetic Acid involves its interaction with molecular targets and pathways. The compound’s dioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules . These interactions can modulate biological pathways and exert specific effects depending on the context of the application .
類似化合物との比較
Similar Compounds
Uniqueness
2-Tridecyl-1,3-dioxolane-2-acetic Acid is unique due to its long tridecyl chain, which imparts distinct physicochemical properties compared to other dioxolane derivatives. This long alkyl chain can influence the compound’s solubility, reactivity, and interactions with other molecules, making it suitable for specific applications in various fields .
特性
分子式 |
C18H34O4 |
|---|---|
分子量 |
314.5 g/mol |
IUPAC名 |
2-(2-tridecyl-1,3-dioxolan-2-yl)acetic acid |
InChI |
InChI=1S/C18H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(16-17(19)20)21-14-15-22-18/h2-16H2,1H3,(H,19,20) |
InChIキー |
ULTURDSRWRXNOI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC1(OCCO1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxy-6-methoxy-2-[2-(4-methoxyphenyl)ethyl]-3H-isoindol-1-one](/img/structure/B13436019.png)
![2-[5-Hydroxy-6-oxo-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-4-yl]-2-oxoacetic acid](/img/structure/B13436028.png)
![4-[(1E)-2-phenyldiazenyl]-Benzenebutanol](/img/structure/B13436041.png)
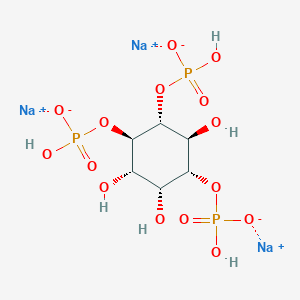
![5-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole](/img/structure/B13436046.png)
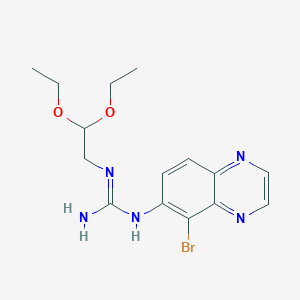
![4-Cyano-4-[4-methoxy-3-(4-phenoxybutoxy)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B13436065.png)
![(1S,2S,3S,4R,8S,9S,12S)-13-(dideuteriomethylidene)-12-hydroxy-4,8-dimethyltetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid](/img/structure/B13436067.png)
